2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a polycyclic structure. This compound is likely to be a derivative of a natural product or a synthetic analog designed for specific biological or chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of glycosidic bonds. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors to optimize yield and purity. The process would also need to be scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. It could interact with molecular targets such as enzymes, receptors, or nucleic acids, and modulate their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol analogs: These compounds would have similar structures but with slight modifications to the functional groups or stereochemistry.
Natural product derivatives: Compounds derived from natural sources with similar polycyclic structures and hydroxyl groups.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and stereochemistry, which could confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C53H90O22 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,50-,51+,52+,53-/m0/s1 |
InChI Key |
NODILNFGTFIURN-MCMLTULOSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C |
Origin of Product |
United States |
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